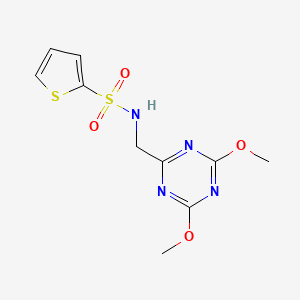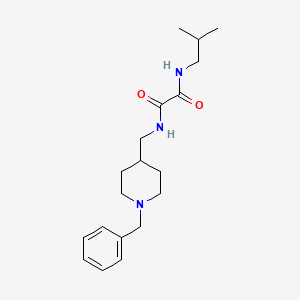
Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . The 1,2,4-triazole ring in this compound contains two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Molecular Structure Analysis
The molecular structure of “Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate” can be inferred from similar compounds. For example, the annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions of “Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate” can be inferred from similar compounds. For instance, the first pathway started with the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford the desired products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate” can be inferred from similar compounds. For instance, the compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C .
Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, which include the compound , have shown promising results as anticancer agents . They have demonstrated cytotoxic activities against various human cancer cell lines . This makes them a potential candidate for further research in cancer treatment.
Antimicrobial Agents
Compounds containing a triazole structure, such as the one , have been developed and proven to have antimicrobial properties . They have shown moderate to excellent activity against various microbial strains .
Antiviral Agents
Triazole compounds have also been found to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs.
Anti-inflammatory and Analgesic Agents
Triazole compounds have been found to have anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Antioxidant Agents
Triazole compounds have been found to have antioxidant properties . Antioxidants are important compounds that reduce or eliminate free radicals, thereby protecting cells against oxidative injury .
Antifungal Agents
Triazole compounds, including the one , have been used in the development of antifungal drugs . For example, fluconazole and voriconazole are commonly used antifungals in clinical application .
Heat-resistant Materials
A new super heat-resistant explosive, which is a three-dimensional (3D) energetic metal–organic framework (MOF) was synthesized and fully characterized . The new 3D MOF was found to be extremely heat-resistant, having a high decomposition temperature of 323°C .
Antitubercular Agents
Triazole compounds have also been found to have antitubercular properties . This suggests potential applications in the treatment of tuberculosis.
Mechanism of Action
Target of Action
Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate is a complex compound with potential biological activity. It’s known that similar compounds, such as 1,2,3-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate may also interact with various biological targets.
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate may interact with its targets in a similar manner, leading to changes in the function of these targets.
Biochemical Pathways
Similar compounds, such as 1,2,3-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate may also affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
It’s known that similar compounds, such as 1,2,3-triazole derivatives, have been synthesized and evaluated for their biological activities . This suggests that Potassium (5-amino-3
Safety and Hazards
Future Directions
The future directions of “Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate” can be inferred from similar compounds. For instance, a new super heat-resistant explosive, potassium 4-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)-3,5-dinitropyrazole (KCPT, 1), featuring a three-dimensional (3D) energetic metal–organic framework (MOF) was synthesized and fully characterized .
properties
IUPAC Name |
potassium;2-(5-amino-3-bromo-1,2,4-triazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O2.K/c5-3-7-4(6)9(8-3)1-2(10)11;/h1H2,(H,10,11)(H2,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLZNTKPHMAVME-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N1C(=NC(=N1)Br)N.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrKN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Imidazol-1-yl-propyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]amine](/img/structure/B2573725.png)

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea](/img/structure/B2573727.png)



![2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2573733.png)





![3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2573743.png)
